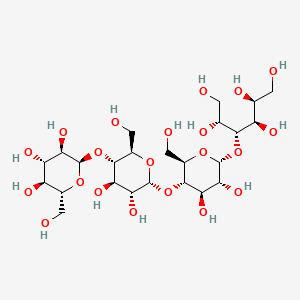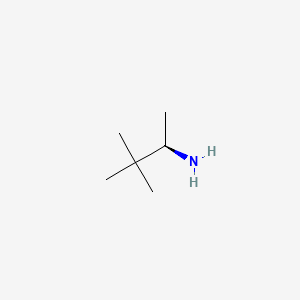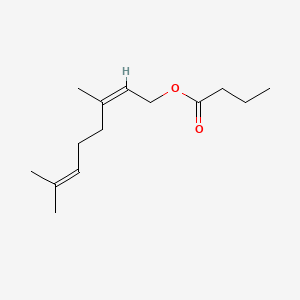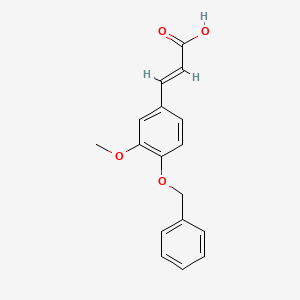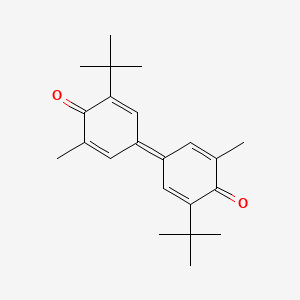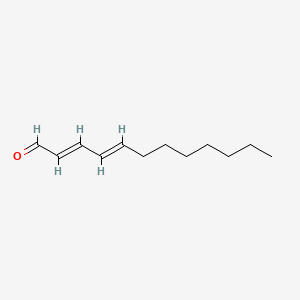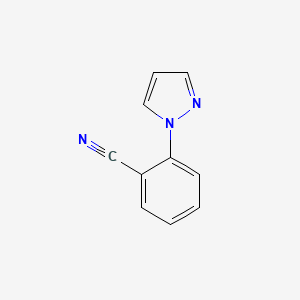
2-(1H-pyrazol-1-yl)benzonitrile
Descripción general
Descripción
2-(1H-pyrazol-1-yl)benzonitrile (2-PBN) is an organic compound belonging to the class of pyrazoles. It is a white, crystalline solid with a melting point of 240-242°C. 2-PBN has been widely used in the scientific research field due to its ability to act as a substrate for enzymes, a ligand for proteins, and a catalyst in chemical reactions. It is widely used in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(1H-pyrazol-1-yl)benzonitrile Applications:
Antibacterial Applications
Pyrazole derivatives have been noted for their antibacterial properties. While specific studies on this compound are not readily available, it is possible that this compound could be explored for its potential use in combating bacterial infections due to the general antibacterial nature of pyrazole molecules .
Anti-inflammatory Uses
The anti-inflammatory properties of pyrazole compounds suggest that this compound may also be useful in this field. Research could focus on its efficacy in reducing inflammation in various medical conditions .
Cancer Treatment
Pyrazole derivatives have shown promise in anti-cancer treatments. The specific effects of this compound on cancer cells would be an important area of study, potentially leading to new therapeutic options .
Analgesic Properties
Given the analgesic properties associated with pyrazole derivatives, this compound could be investigated for pain relief applications .
Anticonvulsant Potential
The anticonvulsant activity is another area where pyrazole derivatives excel. Studies could be conducted to determine if this compound can be used to manage seizures .
Anthelmintic Activity
Pyrazole compounds have been used as anthelmintics. Research into this compound’s potential to treat parasitic worm infestations would be valuable .
Antioxidant Effects
The antioxidant capacity of pyrazole derivatives makes them interesting candidates for research into oxidative stress-related diseases. The antioxidant potential of this compound is worth exploring .
Herbicidal Properties
Lastly, the herbicidal activity is a notable application of pyrazole derivatives. Investigating whether this compound can serve as an effective herbicide could lead to developments in agricultural chemistry .
Organic Semiconductor Applications
A specific application of a related compound, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), as a p-type dopant for organic semiconductors, suggests that this compound might also find use in this field, particularly in the development of efficient solid-state dye-sensitized solar cells .
Propiedades
IUPAC Name |
2-pyrazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURBLXVPMFBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428171 | |
| Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25775-03-5 | |
| Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

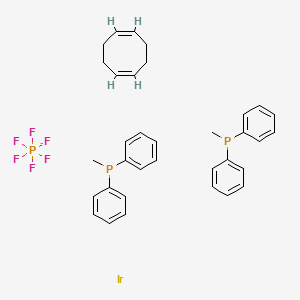
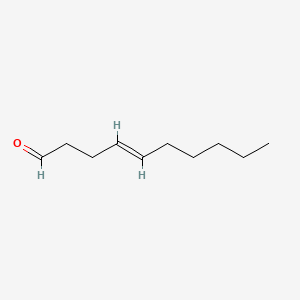

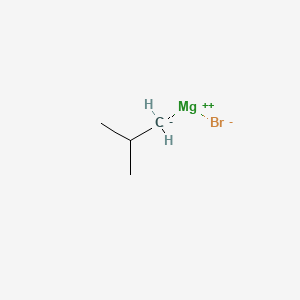
![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)
